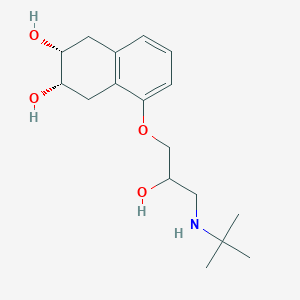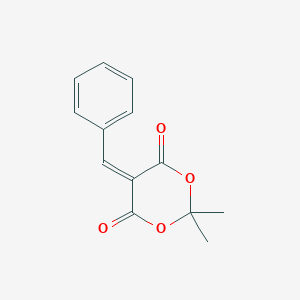
Ácidos nafténicos, sales de manganeso
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthenic acids, manganese salts are a group of compounds which are composed of two or more carboxylic acids and a single manganese salt. These compounds are used in a wide range of applications, including in the synthesis of polymers, in the production of lubricants and in the manufacture of pharmaceuticals.
Aplicaciones Científicas De Investigación
Síntesis de ésteres insaturados
Los ácidos nafténicos se preparan mediante oxidación catalítica de una fracción estrecha de diésel aislada del petróleo de Balakhan sobre nanotubos de carbono multicapa que contienen cobalto mezclados con naftenato de manganeso . Los ésteres insaturados se sintetizan mediante una reacción posterior con alcoholes insaturados en presencia del líquido iónico hidrosulfato de N-metilpirrolidona como catalizador de esterificación . Se ha demostrado que los ésteres preparados son inhibidores efectivos de la corrosión .
Química verde
Los líquidos iónicos, que representan mezclas de cationes y aniones en sales orgánicas, se consideran personajes activos de la “química verde” . Estas propiedades de los líquidos iónicos permiten utilizarlos como catalizadores efectivos para la esterificación .
Industria petroquímica y ligera
Los ésteres de los ácidos carboxílicos tienen una amplia gama de aplicaciones en diversas regiones de la industria petroquímica y ligera .
Inhibición de la corrosión
Se ha demostrado que los ésteres preparados de ácidos nafténicos son inhibidores efectivos de la corrosión .
Formación de naftenato metálico en el campo petrolero
En los procesos de campo petrolero, la formación de naftenatos metálicos, que son estabilizadores de emulsiones y ensuciantes del equipo, es perjudicial para el rendimiento y la integridad de estos procesos e instalaciones .
Inhibición de naftenato metálico en el campo petrolero
El método convencional para la inhibición de naftenatos metálicos, que se basa en suprimir la desprotonación de los ácidos nafténicos mediante el efecto del ion común, ya no es viable porque exacerba los problemas de corrosión interna en las instalaciones de superficie . El enfoque actual de la industria se centra en el desarrollo de agentes tensioactivos efectivos para la inhibición de naftenatos <svg class
Mecanismo De Acción
Target of Action
Naphthenic acids, manganese salts, often referred to as manganese naphthenates, primarily target metal ions . They are widely used as hydrophobic sources of metal ions in diverse applications . The main fractions of naphthenic acids are carboxylic acids with a carbon backbone of 9 to 20 carbons .
Mode of Action
Naphthenic acids, manganese salts interact with their targets through a process where naphthenic acids occurring naturally in crude oil react with metal ions in the formation of water to produce organic salts . This process occurs as the reservoir fluid is depressurized during normal production .
Biochemical Pathways
Studies have shown that they can perturb gene networks related to metabolic processes, membrane integrity, and gut function .
Pharmacokinetics
It is known that the structure and composition of naphthenic acids, as well as environmental factors such as the presence of specific electron acceptors and trace metals, are important drivers in shaping their behavior .
Result of Action
The result of the action of naphthenic acids, manganese salts is the formation of organic salts . These salts can cause corrosion in oil processing and refining units, particularly in distillation units . They can also affect the performance and integrity of processes and facilities in the oilfield .
Action Environment
The action of naphthenic acids, manganese salts is influenced by various environmental factors. For example, the presence of specific electron acceptors, trace metals, and competition for substrates from non-naphthenic acid-degrading microbes are important drivers in shaping their behavior . Additionally, the pH and acid structure can modulate the interactions of naphthenic acids, affecting their interfacial behavior and emulsion stability .
Safety and Hazards
Naphthenic acids, manganese salts should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities . Current industry focus is on the development of effective surface active agents for inhibition of naphthenates . There are a plethora of chemical compounds with naphthenate inhibition potential such as sulphonates, phosphate esters, aminated phosphonates and sulphosuccinates, but compatibility issues make the choice of inhibitor a complicated process .
Análisis Bioquímico
Cellular Effects
It is known that they can have toxic effects, particularly on liver cells .
Molecular Mechanism
It is known that they can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of Naphthenic acids, manganese salts can change over time in laboratory settings. Factors such as evaporation and biodegradation can influence the compounds of Naphthenic acids .
Dosage Effects in Animal Models
The effects of Naphthenic acids, manganese salts can vary with different dosages in animal models. High concentrations can have toxic effects .
Metabolic Pathways
Naphthenic acids, manganese salts are involved in various metabolic pathways. The specific enzymes or cofactors they interact with are not well known .
Propiedades
IUPAC Name |
hydroxy(naphthalen-2-yl)methanolate;manganese(2+);naphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9O2.C11H8O2.Mn/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11-12H;1-7H,(H,12,13);/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWHHDQLPCRKOU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16MnO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1336-93-2 |
Source


|
| Record name | Naphthenic acids, manganese salts | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


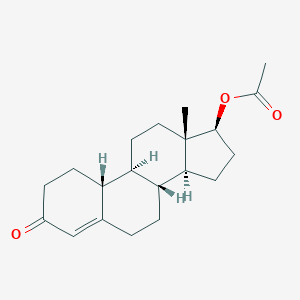


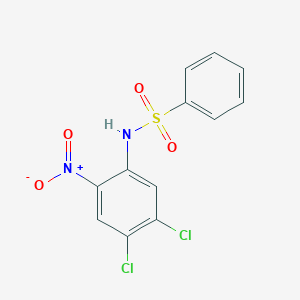



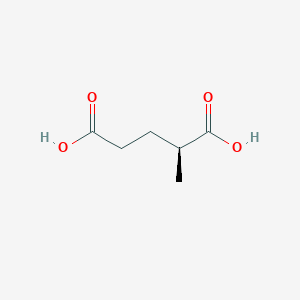
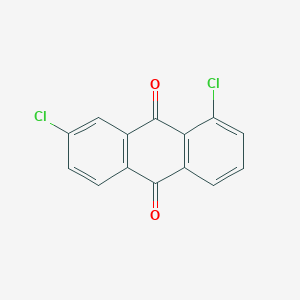

![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
